molecular formula C15H19N3O2 B2750673 Cyclohex-3-en-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034209-88-4

Cyclohex-3-en-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2750673
CAS RN: 2034209-88-4
M. Wt: 273.336
InChI Key: AJFMTBNGEBZVEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Enamine Chemistry and Reduction Reactions

    Studies on cyclohexenones and related compounds have led to the development of synthetic methodologies for α,β-unsaturated aldehydes and β-aminoesters. For example, cyclohexanone derivatives have been transformed into enaminones, which upon reduction yield valuable intermediates for further chemical transformations (Carlsson & Lawesson, 1982).

  • Asymmetric Syntheses

    The conjugate addition to chiral cyclohexen-1-ones has been explored for the asymmetric synthesis of cyclohexanone derivatives, showcasing the potential for creating stereochemically complex molecules from simpler enone precursors (Schultz & Harrington, 1991).

  • Cycloadditions and Ring Transformations

    The use of 1,3-dipolar cycloadditions involving sugar-derived enones and azomethine ylides has been demonstrated for the stereospecific synthesis of pyrrolidines, highlighting the versatility of cyclohexene derivatives in constructing nitrogen-containing heterocycles (Oliveira Udry et al., 2014).

  • Advanced Organic Synthesis

    The preparation and study of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanides underline the role of cyclohexene derivatives in synthesizing complex organic molecules with potential bioactivity (Sañudo et al., 2006).

  • Chemical Transformations and Biological Evaluation

    Unexpected products from the condensation reactions of related pyridine compounds have been studied for their antimicrobial and antioxidant activities, suggesting the potential of cyclohexene derivatives in drug discovery and medicinal chemistry (Rusnac et al., 2020).

properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-15(12-5-2-1-3-6-12)18-10-8-13(11-18)20-14-7-4-9-16-17-14/h1-2,4,7,9,12-13H,3,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFMTBNGEBZVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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